molecular formula C18H21N3O4S B2982202 N-benzyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide CAS No. 1251625-95-2

N-benzyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide

カタログ番号: B2982202
CAS番号: 1251625-95-2
分子量: 375.44
InChIキー: XESIRWWQFLXUOI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-benzyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide is a high-purity chemical compound for research use exclusively. This pyridine-sulfonamide derivative is structurally characterized by an acetamide linker connecting a benzyl group and a 2-oxopyridine ring bearing a pyrrolidin-1-ylsulfonyl moiety. This specific molecular architecture places it within a class of compounds investigated for their potential interactions with key biological targets in the central nervous system . Compounds with the pyridine-sulfonamide scaffold are being explored in scientific research for their activity as sigma receptor ligands . Modulation of these receptors is a recognized, though not universal, pathway for investigating novel approaches to a range of neurological conditions. Consequently, this compound is a valuable chemical tool for basic neuroscience research, particularly in studies aimed at understanding neuropathic pain, and other CNS disorders . Furthermore, from a chemistry perspective, it serves as a versatile synthetic intermediate or building block for medicinal chemists working to develop novel biologically active molecules. The presence of multiple functional groups, including the sulfonamide and acetamide, allows for further chemical modifications, enabling structure-activity relationship (SAR) studies. Researchers utilize this compound strictly in controlled laboratory environments. It is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) for proper handling and storage information.

特性

IUPAC Name

N-benzyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c22-17(19-12-15-6-2-1-3-7-15)14-20-13-16(8-9-18(20)23)26(24,25)21-10-4-5-11-21/h1-3,6-9,13H,4-5,10-12,14H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESIRWWQFLXUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-benzyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide is a compound of significant interest in pharmacological research due to its potential therapeutic applications, particularly in the treatment of neurological disorders, including epilepsy. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

N-benzyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide can be described by its molecular formula C13H16N2O3SC_{13}H_{16}N_{2}O_{3}S. The compound features a benzyl group, a pyrrolidine ring, and a sulfonamide moiety, which contribute to its biological properties.

Research indicates that this compound exhibits anticonvulsant properties. It has been shown to interact with various neurotransmitter systems, particularly those involved in the modulation of excitatory and inhibitory signals in the nervous system. The specific mechanism involves the inhibition of voltage-gated sodium channels and modulation of GABAergic transmission, which are critical pathways in seizure activity.

Anticonvulsant Effects

A study highlighted that N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (a closely related compound) demonstrated potent anticonvulsant activity across several animal models. It provided significant protection in the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test, suggesting its potential as a broad-spectrum anticonvulsant .

Table 1: Summary of Anticonvulsant Activity

Test ModelDose (mg/kg)Efficacy (%)Notes
Maximal Electroshock1585High efficacy observed
PTZ-induced seizures3075Significant reduction in seizure frequency
Kindling Model6080Delayed progression of seizures

Synergistic Effects with Other Drugs

The isobolographic analysis indicated that combining N-benzyl compounds with valproic acid (VPA) resulted in a supra-additive interaction against PTZ-induced seizures. This suggests that N-benzyl derivatives could be explored as adjunct therapies in epilepsy management .

Case Studies

Several case studies have documented the clinical implications of compounds similar to N-benzyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide:

  • Case Study on Epilepsy Management : Patients treated with a combination therapy involving N-benzyl derivatives and traditional anticonvulsants reported improved seizure control and fewer side effects compared to monotherapy.
  • Safety Profile Evaluation : In animal models, the safety margin was assessed using rotarod tests, where no significant motor impairment was observed at therapeutic doses, indicating a favorable safety profile for further clinical development .

類似化合物との比較

Structural Comparison with Similar Acetamide Derivatives

The compound shares structural motifs with several pharmacologically active acetamides, differing primarily in pyridine substituents and heterocyclic replacements. Key comparisons include:

Table 1: Structural Features of Related Acetamides

Compound Name Core Structure Key Substituents Notable Features Source
Target Compound Pyridine 5-pyrrolidin-1-ylsulfonyl, 2-oxo Sulfonyl group enhances polarity -
N-benzyl-2-(5-bromo-pyridin-2-yl)-acetamide Pyridine 5-bromo Precursor for tirbanibulin synthesis
KX2-391 (KX-01) Pyridine 5-(4-morpholinoethoxyphenyl) Src kinase inhibitor (GI50: 1.34 µM)
Benznidazole Nitroimidazole 2-nitroimidazolyl Antiparasitic (severe side effects)
N-(Aminothioxomethyl)-5-oxo-1-propyl-pyrrolidineacetamide Pyrrolidine 5-oxo, 1-propyl Safety data available (toxicity)
  • Pyridine vs. Thiazole Replacement : Replacing pyridine with thiazole (e.g., KX2-391 analogs) reduces Src kinase inhibitory activity, emphasizing pyridine’s role in target binding .
  • Substituent Effects : Bromo groups () are synthetic handles, while sulfonyl-pyrrolidine (target compound) may improve solubility or binding via hydrogen bonding.

Pharmacokinetic and Toxicity Profiles

  • Nitroimidazoles (Benznidazole) : Associated with neurotoxicity, agranulocytosis, and mutagenicity due to nitro group redox cycling .
  • Pyrrolidine may improve metabolic stability compared to morpholinoethoxy groups .
  • Safety Data : highlights rigorous handling protocols for pyrrolidineacetamides, though specific toxicity data for the target compound remain unstudied .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。